A Comprehensive Technical Guide to 3,5-Difluoro-1-(difluoromethyl)benzene: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3,5-Difluoro-1-(difluoromethyl)benzene: Synthesis, Characterization, and Applications in Drug Discovery
Chemical Identity and Physicochemical Properties
3,5-Difluoro-1-(difluoromethyl)benzene is a derivative of benzene carrying two fluorine atoms at the meta positions and a difluoromethyl group. The strategic placement of these fluorine-containing substituents imparts unique electronic and steric properties that are highly desirable in drug design. The difluoromethyl (-CF₂H) group, in particular, has garnered considerable attention as a bioisostere for hydroxyl, thiol, and amine functionalities, offering the advantage of increased metabolic stability and the ability to act as a lipophilic hydrogen bond donor.[1][2][3]
| Property | Estimated Value/Information |
| Systematic Name | 3,5-Difluoro-1-(difluoromethyl)benzene |
| Molecular Formula | C₇H₄F₄ |
| Molecular Weight | 164.10 g/mol |
| Appearance | Expected to be a colorless liquid |
| Boiling Point | Estimated to be in the range of 130-150 °C |
| Density | Estimated to be around 1.3-1.4 g/mL |
| LogP (Octanol/Water) | Estimated to be in the range of 2.5-3.0 |
Note: The physicochemical properties are estimated based on structurally related compounds such as (difluoromethyl)benzene and 1,3-difluorobenzene.[4][5]
Proposed Synthesis: A Modern Approach
The synthesis of 3,5-Difluoro-1-(difluoromethyl)benzene can be approached through modern cross-coupling methodologies, which have shown great efficacy in forming carbon-difluoromethyl bonds. A highly plausible and efficient route involves the difluoromethylation of a readily available aryl halide precursor, such as 1-bromo-3,5-difluorobenzene.[6][7][8]
Recent advancements in metallaphotoredox catalysis offer a mild and broadly applicable strategy for such transformations.[6] This approach utilizes a dual nickel and photoredox catalytic system to couple aryl bromides with a difluoromethyl source.
Experimental Protocol: Metallaphotoredox Difluoromethylation
This protocol is a representative example and may require optimization for the specific substrate.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 1-bromo-3,5-difluorobenzene (1.0 equiv.), a nickel catalyst such as NiCl₂·glyme (0.1 equiv.), a photocatalyst like an iridium or ruthenium complex (0.01-0.02 equiv.), and a suitable ligand (e.g., a bipyridine or phenanthroline derivative, 0.1 equiv.).
-
Reagent Addition: Add a difluoromethylating agent. A common and effective source is bromodifluoromethane (BrCF₂H), which can be generated in situ or used from a commercial source.[6] Alternatively, a stable difluoromethylzinc reagent can be employed.[8][9]
-
Solvent and Reaction Conditions: Dissolve the components in a suitable degassed organic solvent (e.g., dimethylformamide, acetonitrile, or dioxane). The reaction is typically carried out under an inert atmosphere (nitrogen or argon) and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3,5-Difluoro-1-(difluoromethyl)benzene.
Caption: Proposed synthetic workflow for 3,5-Difluoro-1-(difluoromethyl)benzene.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized 3,5-Difluoro-1-(difluoromethyl)benzene would rely on a combination of standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most definitive technique for characterizing organofluorine compounds.[10][11][12] The spectrum is expected to show two distinct signals: a triplet for the two equivalent aromatic fluorine atoms (due to coupling with the adjacent protons) and a triplet for the two fluorine atoms of the difluoromethyl group (due to coupling with the proton of the -CF₂H group).
-
¹H NMR: The proton spectrum would reveal signals for the aromatic protons and a characteristic triplet for the proton of the difluoromethyl group, with coupling to the two adjacent fluorine atoms.
-
¹³C NMR: The carbon spectrum, particularly with ¹⁹F decoupling, will confirm the carbon skeleton of the molecule. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the fluorine atoms.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity. The mass spectrum of fluorinated compounds can be complex, but the molecular ion peak should be readily identifiable.[13][14]
-
-
Elemental Analysis:
Caption: Analytical workflow for the characterization of 3,5-Difluoro-1-(difluoromethyl)benzene.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[18] 3,5-Difluoro-1-(difluoromethyl)benzene is a promising building block for medicinal chemistry due to the combined benefits of its difluoromethyl group and the 3,5-difluorophenyl moiety.
-
The Difluoromethyl Group (-CF₂H): A Versatile Bioisostere:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -CF₂H group can block metabolic oxidation at that position, leading to an increased half-life of the drug molecule.[1]
-
Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the -CF₂H group can act as a weak hydrogen bond donor, allowing it to mimic the interactions of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups with biological targets.[1][2][3] This bioisosteric replacement can improve binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The -CF₂H group enhances lipophilicity, which can improve membrane permeability and bioavailability, without a significant increase in molecular weight.[1][3]
-
-
The 3,5-Difluorophenyl Moiety:
-
Enhanced Metabolic Stability: The fluorine atoms on the aromatic ring can prevent undesirable oxidative metabolism of the ring itself.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties.
-
Improved Binding Affinity: The fluorine atoms can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity.
-
Caption: Logic diagram illustrating the contribution of structural motifs to improved drug properties.
Safety and Handling
While specific toxicity data for 3,5-Difluoro-1-(difluoromethyl)benzene is unavailable, it should be handled with the care appropriate for a novel, fluorinated aromatic compound. General safety precautions for related chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles or a face shield, and a lab coat when handling the compound.[19]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[19]
-
Handling Fluorinating Reagents: The synthesis may involve hazardous reagents. For instance, some difluoromethylating agents can be moisture-sensitive and may release toxic fumes. Always consult the safety data sheet (SDS) of all reagents before use and follow the recommended handling procedures.[20]
-
Emergency Procedures: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move to fresh air.[21]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3,5-Difluoro-1-(difluoromethyl)benzene represents a valuable, albeit currently under-documented, building block for the synthesis of novel bioactive molecules. Its unique combination of a difluoromethyl group and a difluorinated phenyl ring offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, potentially leading to improved metabolic stability, bioavailability, and target affinity. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising compound in the quest for next-generation therapeutics.
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